molecular formula C22H14BrIN2O B11553306 N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11553306
M. Wt: 529.2 g/mol
InChI Key: SNZAMRJUCGZGGZ-VVZHITDXSA-N
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Description

N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that features a benzoxazole core substituted with bromophenyl and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-(3-iodophenyl)-1,3-benzoxazole-5-amine with 3-(4-bromophenyl)prop-2-enal under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can occur, where the bromine or iodine atoms are replaced by other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional oxygen functionalities, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine
  • **N-[(1E,2E)-3-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

Uniqueness

N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interaction with other molecules. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications.

Properties

Molecular Formula

C22H14BrIN2O

Molecular Weight

529.2 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]prop-2-en-1-imine

InChI

InChI=1S/C22H14BrIN2O/c23-17-8-6-15(7-9-17)3-2-12-25-19-10-11-21-20(14-19)26-22(27-21)16-4-1-5-18(24)13-16/h1-14H/b3-2+,25-12?

InChI Key

SNZAMRJUCGZGGZ-VVZHITDXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC=C(C=C4)Br

Origin of Product

United States

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